

Independent Verification of 155H1 (YM155/Sepantronium Bromide) Selectivity and Potency: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 155H1

Cat. No.: B15586435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and potency of **155H1**, identified in the scientific literature as YM155 (sepantronium bromide), a small molecule inhibitor of survivin. The information presented is based on an independent review of publicly available experimental data. This document is intended to serve as a resource for researchers and drug development professionals evaluating YM155 and its alternatives.

Executive Summary

YM155 is a potent suppressor of the anti-apoptotic protein survivin, demonstrating efficacy in a wide range of cancer cell lines with IC₅₀ values in the nanomolar to picomolar range.^[1] Its primary mechanism of action is the transcriptional repression of the BIRC5 gene, which encodes for survivin. While some studies suggest a high degree of selectivity for survivin over other members of the Inhibitor of Apoptosis Protein (IAP) family, others indicate potential off-target effects, including the induction of reactive oxygen species and interactions with proteins such as RIPK2 and topoisomerase. This guide compares the potency and selectivity of YM155 with other known survivin inhibitors, providing available quantitative data and detailed experimental protocols for key assays.

Data Presentation: Comparative Potency of Survivin Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of YM155 and selected alternative survivin inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.

Inhibitor	Target(s)	Cell Line	Cancer Type	IC50 (nM)	Reference
YM155 (155H1)	Survivin (transcriptional repression)	PC-3	Prostate Cancer	0.49	[1]
PPC-1	Prostate Cancer	2	[1]		
DU145	Prostate Cancer	4	[1]		
A375	Melanoma	~15			
H460	Non-Small Cell Lung Cancer	<1	[2]		
SW620	Colon Cancer	0.54	[3]		
HCT-8	Colon Cancer	0.67	[3]		
UC-112	Survivin (induces degradation)	NCI-60 Panel (average)	Various	2200	[4] [5]
MX-106	Survivin (induces degradation)	NCI-60 Panel (average)	Various	500	[4]
A375	Melanoma	~2000	[6]		
FL118	Survivin, Mcl-1, XIAP, cIAP2	H460	Non-Small Cell Lung Cancer	0.3	
EKVX	Non-Small Cell Lung Cancer	0.6			
A549	Non-Small Cell Lung	0.9			

Cancer					
Arctigenin	STAT3, PI3K/AKT (indirectly affects survivin)	MDA-MB-231	Breast Cancer	787 (24h)	[7]
HepG2	Liver Cancer	11170 (24h), 4888 (48h)	[8]		
MK-2206	Akt1, Akt2, Akt3 (indirectly affects survivin)	-	-	8 (Akt1), 12 (Akt2), 65 (Akt3)	[9]
CNE-1, CNE-2, HONE-1	Nasopharyngeal Cancer	3000-5000	[10]		
SUNE-1	Nasopharyngeal Cancer	<1000	[10]		

Selectivity Profile

Inhibitor	Selectivity Notes	Reference
YM155 (155H1)	Reported to have favorable selectivity over other IAPs like cIAP2 and XIAP, and no effect on Bcl-2 family proteins. However, some studies suggest it can also inhibit Mcl-1 and caspin, and may have off-target effects on RIPK2 and topoisomerase.	[1]
UC-112	Selectively decreases survivin protein levels, with less effect on other IAPs.	[5][6]
MX-106	Shows increased selectivity for survivin compared to UC-112. It can induce degradation of XIAP and/or cIAP1 at higher concentrations.	[4][11]
FL118	Inhibits multiple anti-apoptotic proteins including survivin, Mcl-1, XIAP, and cIAP2.	[2][3][12][13][14]
Arctigenin	Indirectly affects survivin expression by inhibiting upstream signaling pathways like STAT3 and PI3K/AKT. It also reduces the expression of other anti-apoptotic proteins like Bcl-xL and Mcl-1.	[15][16]
MK-2206	A selective allosteric inhibitor of Akt isoforms. Its effect on survivin is a downstream consequence of Akt inhibition.	[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of YM155 and its alternatives are provided below.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat cells with various concentrations of the inhibitor or vehicle control for the desired time period (e.g., 48 or 72 hours).
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

- Treat cells with the inhibitor or vehicle control for the desired time.
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot for Survivin Expression

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein (in this case, survivin).

Protocol:

- Lyse treated and control cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against survivin (e.g., 1:1000 dilution) overnight at 4°C.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. β -actin or GAPDH is typically used as a loading control.

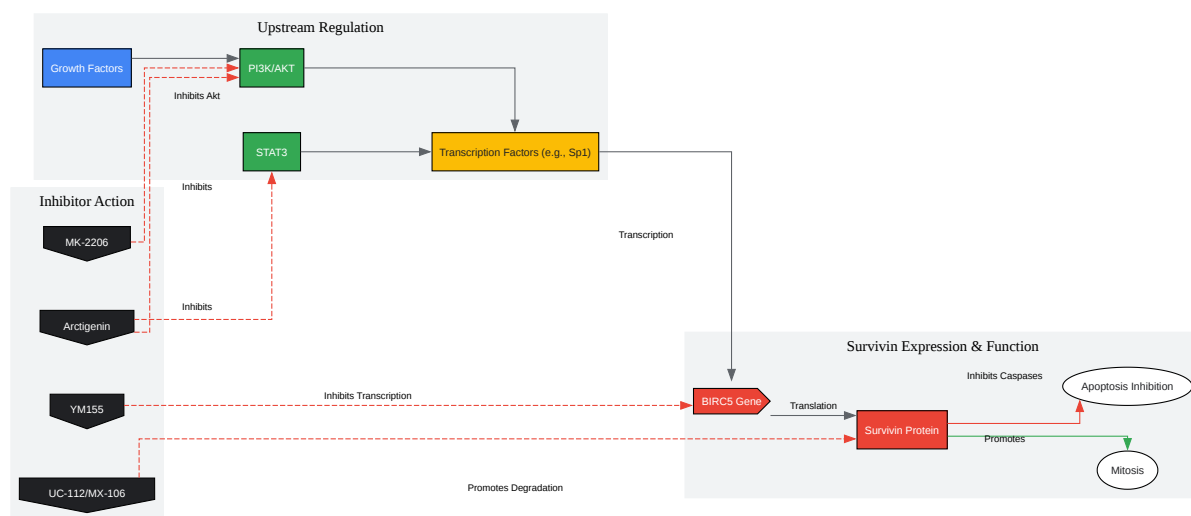
Cell Cycle Analysis

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity by flow cytometry.

Protocol:

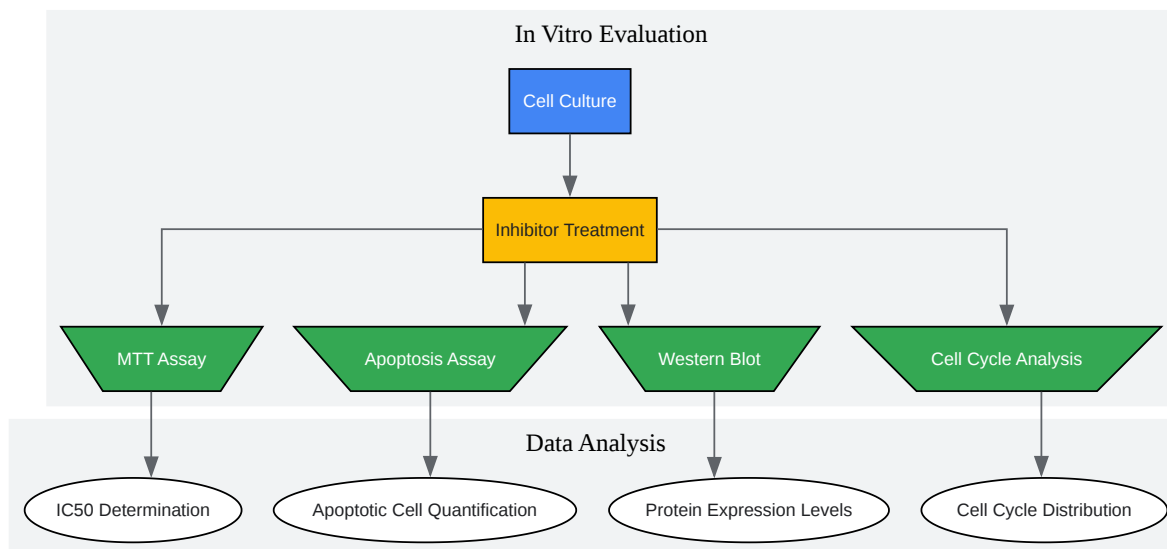
- Treat cells with the inhibitor or vehicle control for the desired time.
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of survivin and points of intervention by various inhibitors.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating the potency and mechanism of action of survivin inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapeutics using survivin BIRC5 as a target: what can we do after over two decades of study? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survivin Inhibitors Mitigate Chemotherapeutic Resistance in Breast Cancer Cells by Suppressing Genotoxic Nuclear Factor- κ B Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Arctigenin promotes apoptosis in ovarian cancer cells via the iNOS/NO/STAT3/survivin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.yizimg.com [file.yizimg.com]
- 19. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Survivin (71G4B7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Independent Verification of 155H1 (YM155/Sepantronium Bromide) Selectivity and Potency: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15586435#independent-verification-of-155h1-selectivity-and-potency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com